2-(pyridin-3-yl)-1-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)ethan-1-one
Description
The compound 2-(pyridin-3-yl)-1-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)ethan-1-one features a pyridine ring linked via an ethanone group to an azetidine (a strained four-membered nitrogen-containing ring), which is further fused to a thieno[3,2-c]pyridine scaffold. This architecture combines multiple pharmacophoric elements:
- Pyridine moiety: Enhances hydrogen bonding and π-π interactions.
- Thienopyridine system: Introduces sulfur-based heterocyclic properties, which may influence electronic characteristics and metabolic stability.
The compound’s synthesis likely involves multi-step reactions, including coupling of pyridine-acetic acid derivatives with azetidine intermediates, followed by cyclization to form the thienopyridine system .
Properties
IUPAC Name |
1-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-2-pyridin-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c21-17(8-13-2-1-5-18-9-13)20-11-15(12-20)19-6-3-16-14(10-19)4-7-22-16/h1-2,4-5,7,9,15H,3,6,8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTZGGIULYQELJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(pyridin-3-yl)-1-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)ethan-1-one represents a novel class of thieno-pyridine derivatives that have garnered attention in medicinal chemistry due to their potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyridine ring and a thieno-pyridine moiety, which are known to enhance lipophilicity and facilitate interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thieno-pyridine derivatives. For instance, a study demonstrated that a related thieno [2,3-b]pyridine compound exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231 and MCF-7). The compound induced apoptosis and reduced the population of cancer stem cells (CSCs), which are critical for tumor recurrence and metastasis .
The proposed mechanism involves the inhibition of glycolysis and alterations in metabolic pathways, specifically affecting pyruvate metabolism. The treatment led to metabolic profiling changes that distinguished treated cells from controls, indicating a profound impact on cellular metabolism .
Comparative Efficacy
In comparative studies with other Mannich bases, it was found that compounds similar to This compound exhibited enhanced cytotoxicity against multiple cancer cell lines including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. These derivatives showed IC50 values significantly lower than traditional chemotherapeutics like 5-fluorouracil .
Summary of Biological Activities
| Activity | Cell Lines Tested | IC50 Values | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB-231, MCF-7 | 0.05 µM (24h) | Induction of apoptosis |
| Anticancer | HeLa | 2.1 - 32.1 µM | DNA topoisomerase inhibition |
| Anticancer | HepG2 | 1.2 - 4.2-fold more potent than controls | Metabolic pathway alteration |
Study on Thieno-Pyridine Derivatives
A notable case study focused on the synthesis and evaluation of thieno-pyridine derivatives for their anticancer properties. The study utilized flow cytometry to assess apoptosis rates and metabolic profiling techniques to analyze changes in cellular metabolism post-treatment. Results indicated that these compounds could effectively target CSCs while sparing normal cells, highlighting their potential as selective anticancer agents .
Mechanistic Insights
Further investigations into the mechanism revealed that these compounds might exert their effects through multiple pathways including:
- Apoptosis Induction : Triggering programmed cell death in cancerous cells.
- Metabolic Reprogramming : Altering energy production pathways to starve cancer cells.
- Inhibition of Key Enzymes : Targeting enzymes involved in cell proliferation.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Efficiency: The target compound’s synthesis is likely more complex than pyrrolopyrimidine analogs (e.g., 78% yield in vs. inferred lower yields for multi-step azetidine-thienopyridine coupling).
- Bioactivity: Thienopyridine systems (as in ) enhance π-stacking in hydrophobic binding pockets, while azetidine’s rigidity may reduce off-target interactions compared to flexible piperazine derivatives .
- Metabolic Stability: Sulfur in thienopyridine may improve resistance to oxidative metabolism compared to all-carbon analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
